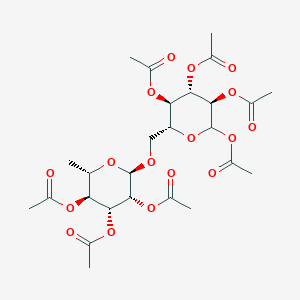

Rutinose heptaacetate

Description

BenchChem offers high-quality Rutinose heptaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rutinose heptaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

29202-64-0 |

|---|---|

Molecular Formula |

C26H36O17 |

Molecular Weight |

620.6 g/mol |

IUPAC Name |

[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate |

InChI |

InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3 |

InChI Key |

OKQBJGPZGUMMEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthesis of Rutinose Heptaacetate

Executive Summary

Rutinose heptaacetate (

Part 1: Molecular Identity & Physicochemical Profile

Rutinose heptaacetate is the fully protected form of rutinose. The acetylation of all free hydroxyl groups renders the molecule lipophilic, stable against hydrolysis, and suitable for purification via normal-phase chromatography.

Structural Nomenclature

-

IUPAC Name:

-

Common Name:

-Rutinose Heptaacetate[1] -

Stereochemistry:

Physicochemical Properties Table[7]

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 620.56 g/mol | Monoisotopic Mass: 620.1952 Da |

| Appearance | White crystalline powder | Hygroscopic; store desiccated |

| Melting Point | Sharp melting point indicates high purity | |

| Solubility | Insoluble in water; sparingly soluble in hexane | |

| Specific Rotation | ( | |

| TLC Mobility | Solvent: Toluene/Ethyl Acetate (1:[1][2][][7]1) |

Part 2: Synthetic Pathways & Mechanism

The synthesis of rutinose heptaacetate is most robustly achieved through a degradative-protection strategy starting from the abundant flavonoid Rutin (Quercetin-3-O-rutinoside). Direct acetolysis of Rutin is possible but often leads to low yields due to concurrent cleavage of the inter-glycosidic bond.

The Two-Stage Protocol (Recommended)

This protocol prioritizes purity and yield by separating the cleavage of the aglycone (Quercetin) from the protection step.

Stage 1: Acid Hydrolysis of Rutin

-

Objective: Isolate free rutinose by cleaving the O-glycosidic bond at the C3 position of Quercetin.

-

Mechanism: Acid-catalyzed hydrolysis favors the cleavage of the acetal linkage between the anomeric carbon of glucose and the phenolic hydroxyl of quercetin.

Stage 2: Peracetylation

-

Objective: Convert free rutinose into rutinose heptaacetate.

-

Reagents: Acetic Anhydride (

) and Pyridine. -

Mechanism: Nucleophilic attack of the sugar hydroxyls on the carbonyl carbon of acetic anhydride, catalyzed by pyridine (acting as both solvent and base).

Workflow Diagram (DOT)

Figure 1: Step-wise chemical synthesis workflow for the isolation and protection of rutinose from natural rutin.

Detailed Experimental Protocol

Step 1: Isolation of Rutinose

-

Suspend Rutin (10 g) in 0.05 M

(200 mL) . -

Reflux the suspension for 60–90 minutes. The yellow suspension will darken, and a solid precipitate (Quercetin) will form.

-

Cool to room temperature and filter under vacuum. Wash the solid with cold water (

). -

Combine filtrate and washings. Neutralize carefully with Barium Carbonate (

) until pH is neutral (pH 6–7). -

Filter off the Barium Sulfate (

) precipitate. -

Concentrate the clear filtrate under reduced pressure (Rotavap,

) to a thick syrup. Note: Complete drying is critical for the next step.

Step 2: Synthesis of Rutinose Heptaacetate

-

Dissolve the dried rutinose syrup in Anhydrous Pyridine (40 mL) .

-

Cool the solution to

in an ice bath. -

Add Acetic Anhydride (30 mL) dropwise over 20 minutes to prevent overheating.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quenching: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product may precipitate as a sticky solid or oil.

-

Extraction: Extract with Dichloromethane (DCM) (

) . -

Washing: Wash the organic layer sequentially with:

-

1N HCl (to remove pyridine).

-

Saturated

(to remove acetic acid). -

Brine.[4]

-

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc 2:1).

Part 3: Structural Elucidation (Spectroscopy)

Confirmation of the structure relies on Nuclear Magnetic Resonance (NMR).[5][6][8][9] The distinction between the

NMR Assignment Logic (DOT)

Figure 2: NMR decision tree for confirming the stereochemistry of Rutinose Heptaacetate.

Key NMR Signals ( , 400 MHz)

| Proton (H) | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Glc H-1 | 5.68 | Doublet (d) | 7.8 | |

| Glc H-3 | 5.25 | Triplet (t) | 9.5 | Acetylated position. |

| Rha H-1' | 4.75 | Broad Singlet | < 2 | |

| Rha H-2' | 5.05 | Multiplet | - | Acetylated position. |

| Glc H-6a/6b | 3.6 - 3.9 | Multiplet | - | Linkage site ( |

| Rha H-6' ( | 1.22 | Doublet (d) | 6.2 | Characteristic methyl group of Rhamnose. |

| Acetyls ( | 1.95 - 2.15 | Singlets | - | Seven distinct peaks confirming full acetylation. |

Mass Spectrometry[11]

-

ESI-MS (+): Expect a strong sodium adduct ion

. -

Calculation:

.

Part 4: Applications in Drug Development[12][13]

Glycosylation Donor

Rutinose heptaacetate is a "disarmed" donor due to the electron-withdrawing acetyl groups. It is used to attach the rutinose moiety to hydrophobic drug scaffolds (aglycones) to improve:

-

Solubility: Glycosylation significantly increases water solubility.

-

Bioavailability: Exploits glucose transporters (GLUT) for cellular uptake.

-

Metabolic Stability: The specific

linkage is resistant to common

Analytical Standard

It serves as a critical reference standard for:

-

HPLC/GC Analysis: Quantifying rutinose released during the metabolic study of flavonoid drugs.

-

Impurity Profiling: Monitoring acetylation reactions in carbohydrate synthesis.

References

-

Kamiya, S., Esaki, S., & Tanaka, R. (1985). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Residue. Agricultural and Biological Chemistry, 49(1), 55-62.

-

Zemplén, G., & Gerecs, Á. (1935). Über die Acetolyse des Rutins. Berichte der deutschen chemischen Gesellschaft, 68(7), 1318-1321.

-

PubChem. (2023).[1] Rutinose Heptaacetate Compound Summary. National Center for Biotechnology Information.

-

Kováčik, V., & Kováč, P. (1974). Mass spectrometry of uronic acid derivatives: VI. Fragmentation of methyl (methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate and its 1-acetate. Carbohydrate Research, 38(1), 25-34. (Cited for MS fragmentation patterns of acetylated sugars).

Sources

- 1. Rutinose heptaacetylrutinose | C26H36O17 | CID 78901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptaacetylrutinose | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3,4-Tetra-O-acetyl-6-O-tosyl-b-D-glucopyranose | C21H26O12S | CID 14214839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. repository.najah.edu [repository.najah.edu]

- 9. researchgate.net [researchgate.net]

Dissecting the Reactivity and Function of Rutinose Derivatives: A Comparative Analysis of Rutinose Heptaacetate and Acetobromo-rutinose

An In-Depth Technical Guide:

Abstract

In the intricate field of glycoscience, the strategic manipulation of carbohydrate molecules is paramount for the synthesis of complex glycoconjugates, which are vital in drug development and biochemical research.[1] Rutinose, a disaccharide of α-L-rhamnose and D-glucose, serves as a foundational unit for many naturally occurring flavonoids.[2][3][4] Its utility in synthesis, however, is unlocked through chemical modification. This guide provides a detailed comparative analysis of two critical derivatives: Rutinose Heptaacetate, a stable, fully protected intermediate, and Acetobromo-rutinose, a highly reactive glycosyl donor. We will explore their distinct chemical identities, synthetic pathways, and functional roles, offering researchers a clear framework for their application in glycosylation strategies.

The Rutinose Backbone: A Brief Introduction

Rutinose (6-O-α-L-rhamnopyranosyl-D-glucose) is a disaccharide naturally found as a component of various glycosides, most notably rutin and hesperidin.[3][5] Hydrolysis of these abundant natural products provides a direct source of rutinose, making it an accessible building block for synthetic chemistry.[6][7][8] Its structure comprises a rhamnose unit linked to the C6 hydroxyl of a glucose molecule.[2][4] To be used effectively in chemical synthesis, the numerous hydroxyl groups on both sugar units must be managed to ensure regioselectivity and prevent unwanted side reactions. This management is achieved through the use of protecting groups, leading to derivatives like rutinose heptaacetate.

dot

Caption: Figure 2: Structure of Rutinose Heptaacetate

Synthesis of Rutinose Heptaacetate

The synthesis is a straightforward per-O-acetylation of rutinose. The choice of acetylating agent and catalyst can vary, but a common and effective method involves acetic anhydride with a catalyst such as pyridine or sodium acetate.

Experimental Protocol: Synthesis of Rutinose Heptaacetate

-

Dissolution: Suspend rutinose in a flask containing anhydrous pyridine. The pyridine acts as both a solvent and an acid scavenger.

-

Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a solvent like ethanol to yield pure, crystalline rutinose heptaacetate. [9]

Applications

Rutinose heptaacetate's primary role is as a stable, protected form of rutinose. [9]Its applications include:

-

Synthetic Precursor: It is the direct and essential starting material for the synthesis of acetobromo-rutinose and other activated glycosyl donors. [10][11]* Biochemical Research: Used in studies of glycosylation processes and enzyme interactions where a protected form of the disaccharide is required. [9]* Pharmaceutical Development: Acts as an intermediate in the synthesis of various pharmaceutical agents, where the acetyl groups can enhance stability or modify solubility. [9]

Acetobromo-rutinose: The Activated Glycosyl Donor

Acetobromo-rutinose, or more formally hepta-O-acetyl-α-rutinosyl bromide, is the workhorse for introducing a rutinose moiety into another molecule. Its defining feature is the bromine atom at the anomeric carbon, which transforms the stable sugar into a reactive electrophile.

Chemical Structure and Properties

The covalent bond between the anomeric carbon and the bromine atom is highly polarized and weak, making bromide an excellent leaving group. This chemical characteristic is the cornerstone of its function. Acetobromo-rutinose is significantly less stable than its heptaacetate precursor and is often moisture-sensitive. [12]Consequently, it is typically prepared immediately before use or generated in situ for subsequent glycosylation reactions. [10][11] dot```dot graph Acetobromo_rutinose { graph [layout=neato, overlap=false, splines=true]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Glucose Ring G_O [label="O", pos="0,0!"]; G_C1 [label="CH(Br)", pos="1.5,-0.5!", fontcolor="#EA4335"]; G_C2 [label="CH(OAc)", pos="1.5,-2!"]; G_C3 [label="CH(OAc)", pos="0,-2.5!"]; G_C4 [label="CH(OAc)", pos="-1.5,-2!"]; G_C5 [label="CH", pos="-1.5,-0.5!"]; G_O -- G_C1 -- G_C2 -- G_C3 -- G_C4 -- G_C5 -- G_O [color="#4285F4"];

// Glucose Substituent (Linkage) G_C6_CH2 [label="CH₂", pos="-2.5,0.5!"]; G_C5 -- G_C6_CH2 [color="#4285F4"]; Link_O [label="O", pos="-3.5,1!"]; G_C6_CH2 -- Link_O [color="#4285F4"];

// Rhamnose Ring R_O [label="O", pos="-5.5,2!"]; R_C1 [label="CH", pos="-4,1.5!"]; R_C2 [label="CH(OAc)", pos="-4,3!"]; R_C3 [label="CH(OAc)", pos="-5.5,3.5!"]; R_C4 [label="CH(OAc)", pos="-7,3!"]; R_C5 [label="CH", pos="-7,1.5!"]; R_O -- R_C1 -- R_C2 -- R_C3 -- R_C4 -- R_C5 -- R_O [color="#34A853"]; Link_O -- R_C1 [color="#4285F4"];

// Rhamnose Substituent R_C6_CH3 [label="CH₃", pos="-8,1!"]; R_C5 -- R_C6_CH3 [color="#34A853"];

label = "Figure 3: Structure of Acetobromo-rutinose"; fontsize=12; }

Caption: Figure 4: Synthetic and Application Workflow

Table 1: Comparative Analysis of Rutinose Derivatives

| Feature | Rutinose Heptaacetate | Acetobromo-rutinose |

| Synonym | Hepta-O-acetyl rutinose | [9] Hepta-O-acetyl-α-rutinosyl bromide |

| Molecular Formula | C₂₆H₃₆O₁₇ | [9][] C₂₄H₃₃BrO₁₅ |

| Molecular Weight | 620.56 g/mol | [9] ~641.42 g/mol |

| Anomeric Group (C1) | Acetate (-OAc) | Bromide (-Br) |

| Chemical Nature | Stable, crystalline solid | [9] Reactive, often unstable intermediate |

| Primary Role | Protected sugar; synthetic precursor | Activated glycosyl donor |

| Reactivity | Low: Anomeric acetate is a poor leaving group. | High: Anomeric bromide is an excellent leaving group. |

| Key Synthesis Step | Per-O-acetylation of rutinose. | Bromination of rutinose heptaacetate at the anomeric position. |

| Core Application | Storage, handling, and as a starting material for activation. | [9] Direct use in Koenigs-Knorr type glycosylation reactions to form O-glycosides. |

| Handling/Storage | Stable at room temperature. | [9] Moisture-sensitive; typically prepared fresh and used immediately. |

Conclusion for the Field Professional

For researchers in drug development and synthetic chemistry, understanding the distinction between rutinose heptaacetate and acetobromo-rutinose is not merely academic; it is fundamental to practical success. Rutinose heptaacetate represents a state of potential energy —a stable, storable currency of the rutinose scaffold. Acetobromo-rutinose, in contrast, is the kinetic instrument —the activated, high-energy form ready to be deployed in the critical step of glycosidic bond formation. The conversion of the former to the latter is a controlled activation step that unlocks the synthetic potential of the disaccharide. The choice between these two compounds is therefore not a choice between alternatives, but a decision of timing and strategy within a multi-step synthetic sequence.

References

-

Bennett, C. S., & Galan, M. C. (2014). Scope and Limitations of 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. Organic Letters, 16(9), 2354–2357. Available at: [Link]

-

Bennett, C. S., & Galan, M. C. (2014). Scope and Limitations of 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. Organic Letters. Available at: [Link]

-

Kononov, L. O., & Tsvetkov, Y. E. (2018). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 14, 2496–2504. Available at: [Link]

-

Lowary, T. L., & Callam, C. S. (2001). Towards an unprotected self-activating glycosyl donor system: Bromobutyl glycosides. Canadian Journal of Chemistry, 79(5-6), 965-973. Available at: [Link]

- Merck Index. (n.d.). Rutinose.

-

Luley, N., et al. (2019). Enzyme-mediated transglycosylation of rutinose (6-O-α-L-rhamnosyl-D-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697. Biotechnology and Applied Biochemistry, 66(1), 53-59. Available at: [Link]

-

Singh, R. P., & Singh, P. (2024). A simple enzymatic process for the quercetin and rutinose preparations from rutin. Research Square. Available at: [Link]

- Brito-Arias, M. (2007).

-

Hudson, C. S. (1945). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of the American Chemical Society, 67(6), 939-947. Available at: [Link]

-

Zaitsev, G. P., et al. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Chemistry, 9, 648939. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78901, Rutinose heptaacetylrutinose. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460038, Rutinose. Retrieved from [Link]

-

Amaretti, A., et al. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. Nutrients, 7(4), 2788-2805. Available at: [Link]

-

Křen, V., et al. (2019). Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis”. Catalysts, 9(3), 269. Available at: [Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. CAS 90-74-4: Rutinose | CymitQuimica [cymitquimica.com]

- 3. Rutinose [drugfuture.com]

- 4. Rutinose | C12H22O10 | CID 5460038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Scope and Limitations of 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

Stereochemical configuration of beta-rutinose heptaacetate

Stereochemical Configuration of -Rutinose Heptaacetate: A Technical Guide

Executive Summary

Part 1: Structural Anatomy & Stereochemical Prerequisites

Before synthesis, one must define the target stereochemistry.

The Glycosidic Linkage (The "Rutinose" Identity)

The core identity of rutinose is the

-

Rhamnose Moiety: Must be in the

-L configuration.[1][2] In the -

Linkage: The rhamnose is attached to the C6 primary hydroxyl of the glucose unit.

The Reducing End (The "Beta" Identity)

The "Beta" in the title refers to the anomeric configuration of the Glucose unit (C1).

-

Target:

-D-glucopyranose.[3] -

Conformation:

chair. -

Stereochemistry: The C1-O-Acetyl group must be equatorial . Consequently, the anomeric proton (H1) is axial .

-

Diagnostic Marker: An axial-axial coupling between H1 and H2 (

Hz).

Part 2: Synthesis & Isolation Strategy

Direct acetolysis of rutin (the flavonoid) is often uncontrolled, leading to glycosidic bond cleavage. The most robust protocol involves a two-stage process: enzymatic liberation of rutinose followed by chemically controlled acetylation.

Experimental Protocol

Step 1: Enzymatic Hydrolysis of Rutin

-

Reagents: Rutin (substrate), Rutinosidase (e.g., from Aspergillus niger or recombinant sources).[1]

-

Mechanism: Selective cleavage of the O-glycosidic bond at C3 of quercetin.

-

Procedure:

-

Suspend Rutin (10 g) in acetate buffer (pH 5.0).

-

Add Rutinosidase and incubate at 40°C for 24h.

-

Filter off the precipitated Quercetin (aglycone).

-

Lyophilize the filtrate to obtain crude Rutinose.

-

Step 2: Stereoselective Acetylation

To favor the

-

Reagents: Crude Rutinose, Acetic Anhydride (

), Pyridine. -

Procedure:

-

Dissolve dry Rutinose in anhydrous Pyridine (10 mL/g sugar).

-

Cool to 0°C. Add

dropwise (5 eq. per hydroxyl group).[1][2][4][5][6][7][8] -

Allow to warm to Room Temperature (RT) and stir for 12h.

-

Quench: Pour into ice water. Extract with Dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol/Water. The

-anomer typically crystallizes preferentially due to packing symmetry.

-

Visualization: Synthesis Workflow

Caption: Two-stage synthesis pipeline ensuring preservation of the disaccharide linkage and isolation of the

Part 3: Structural Elucidation (The Self-Validating System)

This section defines the "Self-Validating System." You do not simply accept the product; you prove it via NMR logic.

The Logic of Coupling Constants ( )

The stereochemistry is confirmed by the Karplus relationship, which correlates the dihedral angle between vicinal protons to the coupling constant (

| Proton Pair | Expected | Geometric Relationship | Conclusion |

| Glc H1 - H2 | 7.5 - 8.5 | Axial-Axial (180°) | Confirms |

| Glc H1 - H2 | 3.0 - 4.0 | Equatorial-Axial | Indicates |

| Rha H1 - H2 | 1.0 - 1.8 | Equatorial-Equatorial | Confirms |

Diagnostic NMR Protocol

Run the following experiments in

-

1H NMR (1D):

-

Locate the anomeric proton of Glucose (

ppm). -

Validation Check: Is it a doublet? Is

Hz? -

Locate the anomeric proton of Rhamnose (

ppm). -

Validation Check: Is it a singlet or narrow doublet (

Hz)?

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

This confirms the linkage position.

-

Validation Check: Look for a cross-peak between Rha-H1 and Glc-C6 .

-

Absence of this peak implies hydrolysis occurred (monosaccharides only).

-

-

NOESY (Nuclear Overhauser Effect):

-

Validation Check: Strong NOE between Glc-H1, Glc-H3, and Glc-H5 indicates they are all axial (co-facial). This confirms the

chair conformation of the

-

Visualization: Stereochemical Logic Tree

Caption: Decision matrix for validating the stereochemical identity of

Part 4: Applications & Significance[2][4][6][8]

Why synthesize the

-

Glycosyl Donors: The peracetylated

-anomer is a stable precursor. Under Lewis acid conditions ( -

Solubility Enhancement: Rutin (the natural product) has poor water solubility. Rutinose heptaacetate is highly soluble in organic solvents, making it easier to handle in synthetic organic chemistry.

-

Analytical Standard: It serves as a definitive standard for calibrating HPLC/GC methods when analyzing the catabolism of rutin by gut microbiota.

References

-

Cermak, D. et al. (2019). "Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of Solid State Biocatalysis." Molecules. Available at: [Link]

-

Hoye, T. R. et al. (1994).[9] "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." Journal of Organic Chemistry. Available at: [Link]

-

Simcikova, M. et al. (2015). "Synthesis of rutinosides and rutinose by reverse hydrolysis catalyzed by fungal α-L-rhamnosidases." Biotechnology Letters. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a New Benzylated Derivative of Rutin and Study of Its Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. scribd.com [scribd.com]

The Strategic Role of Rutinose Heptaacetate as a Glycosyl Donor in Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary: The Glycochemistry of Rutinose Heptaacetate

In the realm of modern drug development, glycosylation is a powerful tool for modulating the pharmacokinetics, solubility, and target specificity of active pharmaceutical ingredients (APIs). Among the complex carbohydrate building blocks, rutinose heptaacetate (Hepta-O-acetylrutinose, CAS 29202-64-0) has emerged as a highly versatile glycosyl donor[]. Derived from the naturally occurring disaccharide rutinose (6-O-α-L-rhamnosyl-D-glucose), this peracetylated derivative serves as a stable, lipophilic precursor for the synthesis of complex oligosaccharides and novel glycoconjugates[2].

This whitepaper details the mechanistic causality behind utilizing rutinose heptaacetate, provides self-validating synthetic protocols for its generation and activation, and explores its application in pharmaceutical development.

Mechanistic Foundations: Why Peracetylation?

As synthetic chemists, we must understand the causality behind our protecting group strategies. Native rutinose is highly polar, rendering it virtually insoluble in the aprotic organic solvents (e.g., dichloromethane, acetonitrile) required for traditional Schmidt or Koenigs-Knorr glycosylation reactions.

Converting rutinose into its heptaacetate form achieves two critical chemical objectives:

-

Solubility and Stability: The seven acetyl groups mask the reactive hydroxyls, drastically increasing the molecule's hydrophobicity and preventing unwanted side reactions (such as self-condensation) during donor activation[].

-

Stereocontrol via Anchimeric Assistance: The C-2 acetyl group on the glucopyranose ring is non-negotiable for stereoselectivity. During glycosylation, the departure of the anomeric leaving group generates an oxocarbenium ion. The adjacent C-2 carbonyl oxygen immediately participates to form an intermediate dioxolenium ion. This neighboring group participation effectively blocks the α-face, forcing the incoming acceptor (the API) to attack from the β-face, exclusively yielding the 1,2-trans (β) glycosidic linkage[3].

Caption: Chemical activation workflow of rutinose heptaacetate into a reactive glycosyl donor.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where intermediate checks guarantee the integrity of the synthesis.

Protocol A: Synthesis of Rutinose Heptaacetate from Flavonoid Glycosides

Direct extraction of free rutinose is inefficient. A superior method involves the mild alkaline hydrolysis of 7-O-flavone glycosides (such as diosmin) via a halogenated intermediate, a method pioneered by Quintin and Lewin[4].

Step-by-Step Methodology:

-

Aglycone Activation: Treat the starting flavonoid rutinoside (e.g., diosmin) with a brominating agent to yield the 6,8-dibromo derivative.

-

Causality: Bromination heavily withdraws electron density from the aglycone, drastically increasing the lability of the glycosidic bond.

-

-

Mild Hydrolysis: Subject the dibromo derivative to mild alkaline hydrolysis at room temperature.

-

Validation Check: Monitor via TLC (DCM/MeOH 8:2). The disappearance of the starting material and the appearance of a highly polar spot (free rutinose) indicates success. Because the conditions are mild, the internal α-L-rhamnosyl-(1→6)-D-glucose linkage remains intact[4].

-

-

Peracetylation: Lyophilize the aqueous phase to obtain crude rutinose. Suspend in a mixture of pyridine and acetic anhydride (1:1 v/v) and stir overnight at room temperature.

-

Workup: Quench with ice water, extract with ethyl acetate, wash with 1M HCl (to remove pyridine), and brine. Dry over Na₂SO₄ and concentrate to yield rutinose heptaacetate as a crystalline powder[].

Protocol B: Activation to Rutinosyl Trichloroacetimidate (Schmidt Donor)

Rutinose heptaacetate is a "resting state" molecule. To utilize it as a potent glycosyl donor, the anomeric acetate must be selectively removed and replaced with a highly reactive leaving group.

Step-by-Step Methodology:

-

Selective Anomeric Deacetylation: Dissolve rutinose heptaacetate in DMF. Add 1.2 equivalents of hydrazine acetate and stir at 50°C for 2 hours.

-

Validation Check: Mass spectrometry (ESI-MS) should confirm a mass shift corresponding to the loss of exactly one acetyl group (M - 42 Da). Over-reaction will lead to di-deacetylation, ruining the donor.

-

-

Imidation: Dissolve the resulting hexaacetate in dry dichloromethane (DCM). Add 10 equivalents of trichloroacetonitrile, followed by a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 0°C.

-

Isolation: Stir for 2 hours, concentrate under reduced pressure, and purify quickly via flash chromatography (neutralized silica) to yield the α-rutinosyl trichloroacetimidate.

Quantitative Data: Donor Comparison

Selecting the correct activation state of the rutinosyl donor dictates the success of the coupling reaction. The table below summarizes the physicochemical trade-offs of various donor states.

| Glycosyl Donor Form | Shelf Stability | Reactivity Level | Typical Promoter Required | Primary Stereochemical Outcome |

| Rutinose Heptaacetate | High (Years at RT) | Low | BF₃·OEt₂ (Harsh conditions) | β-linkage (Anchimeric assistance) |

| Rutinosyl Bromide | Moderate (Moisture sensitive) | High | AgOTf, Cs₂CO₃[5] | β-linkage |

| Rutinosyl Trichloroacetimidate | Moderate (Requires -20°C storage) | Very High | TMSOTf (Catalytic, Mild) | β-linkage |

Applications in Drug Development

The integration of the rutinosyl moiety into small-molecule APIs drastically alters their pharmacological profile.

1. Anti-Tumor Agents (Combretastatins): Researchers have successfully synthesized hybrid compounds combining combretastatin and flavone moieties. By utilizing glycosyl donors to attach carbohydrate moieties, the aqueous solubility of these highly lipophilic anti-tubulin agents is significantly enhanced, allowing for better systemic delivery and bioavailability in medium-range anti-tubulin activity assays[6].

2. Enzymatic Transglycosylation (The Green Alternative): While chemical synthesis using rutinose heptaacetate provides absolute control, recent advancements have highlighted the use of wild-type rutinosidases (Glycoside Hydrolase Family 5–23) for direct transglycosylation. These enzymes can utilize native rutin as a donor to synthesize novel rutinosylated compounds (e.g., rutinosyl azides) in a single pot, bypassing the need for peracetylation entirely[7].

Caption: Logical comparison of chemical (heptaacetate-driven) and enzymatic pathways for API rutinosylation.

Conclusion

Rutinose heptaacetate remains a cornerstone reagent in carbohydrate chemistry. By leveraging its peracetylated structure, chemists can bypass the inherent solubility issues of native disaccharides while exploiting the C-2 acetyl group for flawless stereochemical control during glycosylation. Whether synthesizing complex analytical probes or modifying APIs to overcome pharmacokinetic bottlenecks, mastering the activation and coupling of this glycosyl donor is an essential skill in modern drug development.

References

-

Quintin, J., & Lewin, G. (2005). Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to rutinose heptaacetate. Tetrahedron Letters. Retrieved from[Link]

-

ResearchGate. Synthesis and anti-tubulin evaluation of chromone-based analogues of combretastatins. Retrieved from [Link]

-

ResearchGate. A straightforward access to neohesperidose from naringin by acetolysis. Comparative behaviour of some flavonoid neohesperidosides and rutinosides under acetolysis. Retrieved from [Link]

-

Brodsky, K., et al. (2021). Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions. PMC. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

History and discovery of peracetylated rutinose derivatives

The Chemical Genealogy of Rutinose: From Zemplén’s Degradation to Peracetylated Donors

Executive Summary The peracetylation of rutinose (6-O-α-L-rhamnopyranosyl-D-glucose) represents a foundational workflow in carbohydrate chemistry, serving as the critical "activation" step that transforms a hydrophilic disaccharide into a lipophilic, reactive glycosyl donor. While modern enzymatic transglycosylation offers green alternatives, the chemical pathway—pioneered by Zemplén and refined by Kamiya—remains the gold standard for structural precision and the synthesis of complex flavonoid glycosides. This guide details the history, mechanistic underpinnings, and rigorous protocols for generating peracetylated rutinose derivatives, specifically the heptaacetate and its acetobromo halide.

Part 1: Historical Genesis & Structural Elucidation

The discovery of rutinose is inextricably linked to the structural analysis of Rutin (quercetin-3-O-rutinoside), a flavonoid abundant in buckwheat and Sophora japonica.

The Enzymatic Era (Charaux, 1924)

The isolation of the free disaccharide was first achieved by C. Charaux in 1924.[1] Unlike acid hydrolysis, which indiscriminately cleaves the glycosidic bond between the sugar and the aglycone and the inter-sugar bond, Charaux utilized rhamnodiastase , an enzyme complex isolated from Rhamnus seeds.

-

Observation: The enzyme cleaved the quercetin-sugar bond but left the disaccharide intact.

-

Result: Isolation of a hygroscopic, reducing sugar named "rutinose."[1]

The Chemical Definition (Zemplén & Gerecs, 1934-1935)

While Charaux provided the biological route, Géza Zemplén and Árpád Gerecs established the chemical rigor required for synthesis. In a series of papers in Berichte der deutschen chemischen Gesellschaft, they demonstrated the chemical degradation of rutin and, crucially, the synthesis of rutinose heptaacetate .

-

Significance: Zemplén’s work confirmed the 1

6 linkage between the L-rhamnose and D-glucose moieties, distinguishing it from neohesperidose (the 1

Part 2: The Chemistry of Peracetylation

Peracetylation serves two distinct purposes in rutinose chemistry:

-

Purification: Free rutinose is an amorphous, hygroscopic solid that is difficult to handle. The peracetylated derivative (Rutinose Heptaacetate) crystallizes readily (mp 169-170°C), allowing for facile purification.

-

Activation: The acetate groups protect the hydroxyls and, crucially, the anomeric acetate at C1 acts as a leaving group precursor for generating glycosyl halides.

Why "Hepta" and not "Octa"?

Unlike sucrose (which forms an octaacetate), rutinose is a reducing disaccharide with a specific hydroxyl count:

-

D-Glucose unit (Reducing end): C1, C2, C3, C4 OH groups (C6 is the linkage site).

-

L-Rhamnose unit (Non-reducing end): C2, C3, C4 OH groups (C6 is a methyl group, 6-deoxy).

-

Total: 4 + 3 = 7 Hydroxyls

Heptaacetate .

Visualization: The Zemplén Degradation Pathway

Figure 1: The classical pathway from natural Rutin to the activated glycosyl donor.

Part 3: The Pivotal Intermediate: -Acetobromorutinose

The ultimate goal of peracetylation in drug development is often to create

-

Mechanism: Treatment of rutinose heptaacetate with HBr in acetic acid replaces the anomeric acetate (C1-OAc) with a bromine atom.

-

Stereochemistry: The reaction typically yields the

-anomer due to the anomeric effect and thermodynamic control. -

Kamiya's Contribution: Shintaro Kamiya (1970s) extensively utilized this intermediate to synthesize flavonoid glycosides like narirutin and hesperidin analogs to study structure-taste relationships (bitterness vs. sweetness).

Part 4: Experimental Protocols

Safety Warning: Acetic anhydride is corrosive and lachrymatory. Pyridine is toxic and has a noxious odor. HBr is highly corrosive. Perform all steps in a fume hood.

Protocol A: Preparation of Rutinose Heptaacetate

Based on the principles of Zemplén (1935) and Kamiya (1976).

Materials:

-

Rutinose (obtained via enzymatic hydrolysis of Rutin)[1]

-

Acetic Anhydride (

) -

Pyridine (anhydrous)

Step-by-Step:

-

Dissolution: In a round-bottom flask, suspend 1.0 g of dry rutinose in 10 mL of anhydrous pyridine.

-

Acetylation: Add 10 mL of acetic anhydride dropwise with stirring. The reaction is exothermic; cooling in an ice bath is recommended during addition.

-

Incubation: Allow the mixture to stand at room temperature for 24 hours. The solution should become clear.

-

Quenching: Pour the reaction mixture into 100 mL of ice-water. Stir vigorously for 1 hour. The oil that separates will slowly solidify as the excess

hydrolyzes. -

Extraction (Alternative): If solidification is slow, extract with Dichloromethane (DCM), wash with 1M HCl (to remove pyridine), saturated

, and brine. -

Crystallization: Recrystallize the crude solid from hot ethanol.

-

Validation:

-

Yield: Expect ~80-90%.

-

Melting Point: Target range 169-170°C .

-

TLC: Silica gel (Ethyl Acetate:Hexane 1:1).

should be ~0.5-0.6 (distinct from starting material at origin).

-

Protocol B: Synthesis of -Acetobromorutinose

The activation step for glycosylation.

Materials:

-

Rutinose Heptaacetate (from Protocol A)[1]

-

HBr (33% in Acetic Acid)

-

Dichloromethane (DCM)

Step-by-Step:

-

Solvation: Dissolve 1.0 g of Rutinose Heptaacetate in 5 mL of dry DCM.

-

Bromination: Add 5 mL of HBr in Acetic Acid (33%) at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (the bromide moves slightly faster or slower depending on the solvent, but the key is the disappearance of the starting material).

-

Workup: Dilute with 50 mL DCM. Pour into ice water.

-

Wash: Wash the organic phase rapidly with cold saturated

(Caution: Gas evolution) until neutral. Wash with brine. -

Drying: Dry over anhydrous

and concentrate in vacuo at low temperature (< 40°C). -

Storage: The resulting syrup/foam is unstable. Use immediately for glycosylation reactions.

Part 5: Applications in Drug Development[5]

The peracetylated rutinose scaffold is not merely a historical artifact; it is a tool for glycorandomization .

| Application Area | Mechanism of Action | Benefit |

| Prodrug Solubility | Rutinose is highly hydrophilic. Attaching it to lipophilic drugs (via the acetobromo donor) increases water solubility. | Enhanced bioavailability of steroids and triterpenes. |

| Targeted Delivery | Specific lectins and transporters recognize the L-rhamnose moiety. | Potential for targeting drugs to tissues expressing specific rhamnose-binding proteins. |

| Flavor Chemistry | Rutinose isomers (e.g., neohesperidose) determine bitterness vs. sweetness in flavonoids. | Synthesis of non-caloric sweeteners and bitterness inhibitors. |

Visualization: Reaction Mechanism (Acetylation & Bromination)

Figure 2: Mechanistic flow from free sugar to glycosyl halide.

References

-

Charaux, C. (1924).[1] Sur le dédoublement biochimique du rutine: Rutinose.[1] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 178, 1312-1314.

-

Zemplén, G., & Gerecs, Á. (1935).[1] Über die Struktur der Rutinose. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(7), 1318-1321.

-

Kamiya, S., Esaki, S., & Konishi, F. (1976). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Group.[4] Agricultural and Biological Chemistry, 40(2), 273-276.

-

Kiso, M., et al. (2015). Synthetic studies on plant cell-wall glycans. Yakugaku Zasshi, 135(1), 1-13. (Review of modern glycosylation techniques utilizing peracetylated donors).

-

Chem-Impex International. (2024). Rutinose Heptaacetate Product Data & Physical Properties.[1][5]

Sources

Literature review on rutinose heptaacetate applications in medicinal chemistry

The following technical guide details the medicinal chemistry applications, production protocols, and synthetic utility of Rutinose Heptaacetate (Peracetylated Rutinose) .

Technical Whitepaper | Version 2.0 [1][]

Executive Summary

Rutinose Heptaacetate (CAS 29202-64-0) is the peracetylated derivative of the disaccharide rutinose (6-O-

In medicinal chemistry, this molecule serves two critical functions:

-

High-Efficiency Glycosyl Donor: It allows the direct introduction of the bulky rutinosyl moiety onto hydrophobic pharmacophores, bypassing the complex sequential glycosylation of glucose followed by rhamnose.

-

Lipophilic Prodrug Scaffold: The heptaacetate form renders the highly polar disaccharide lipophilic, facilitating cell membrane permeation before intracellular hydrolysis restores the active glycone.

Chemical Profile & Structural Logic[1][2]

Molecular Architecture

Rutinose consists of an L-rhamnose unit

-

IUPAC Name: 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4-tri-O-acetyl-

-L-rhamnopyranosyl)- -

Molecular Formula:

[1][] -

Stereochemistry: The inter-glycosidic bond is

(1$\to$6).[1] The anomeric center at C1 of glucose determines the

The "Pre-Assembled" Advantage

Synthesizing rutinosides from scratch requires a challenging regioselective glycosylation of the glucose C6-OH with a rhamnosyl donor.[1][] Rutinose heptaacetate eliminates this step.[1] By starting with the disaccharide intact, medicinal chemists can attach the entire sugar unit to an aglycone (drug molecule) in a single synthetic operation.

Production Pipeline: The "Self-Validating" Protocol[1][2]

Reliable access to high-purity rutinose heptaacetate is the bottleneck in its application.[1][] The following protocol synthesizes the compound from Rutin (a cheap natural feedstock) using a chemo-enzymatic approach that ensures stereochemical integrity.

Phase A: Enzymatic Excision (Rutin Rutinose)

Rationale: Acid hydrolysis destroys the inter-glycosidic bond. We use Rutinosidase (or Rhamnodiastase) to cleave the aglycone (quercetin) while preserving the disaccharide.[1]

Protocol:

-

Substrate Prep: Suspend Rutin (50 g) in water (500 mL). Rutin is poorly soluble; this will be a slurry.

-

Enzyme Addition: Add crude Rutinosidase (e.g., from Aspergillus niger or recombinant sources).[1][5][6] Adjust pH to 3.0–4.0 (enzyme optimum).[1]

-

Incubation: Incubate at 40°C with vigorous stirring for 6–12 hours.

-

Validation Point: The yellow slurry (Rutin) will convert to a yellow precipitate (Quercetin) and a clear supernatant (Rutinose).[1]

-

-

Filtration: Filter off the insoluble Quercetin (a valuable byproduct).[1][6]

-

Isolation: The filtrate contains Rutinose.[6] Lyophilize (freeze-dry) to obtain crude Rutinose as a hygroscopic white powder.[1][]

Phase B: Global Protection (Rutinose Rutinose Heptaacetate)

Rationale:[1][][7] The free sugar is too polar for most organic synthesis. Acetylation protects the hydroxyls and activates the anomeric center for future halide conversion.

Protocol:

-

Reaction: Dissolve crude Rutinose (10 g) in Pyridine (50 mL).

-

Reagent: Add Acetic Anhydride (

, 40 mL) dropwise at 0°C to prevent caramelization. -

Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction.

-

Workup: Stir at room temperature for 12 hours. Pour the mixture into ice water (500 mL) to decompose excess anhydride.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), saturated

, and brine. -

Crystallization: Evaporate solvent. Recrystallize from Ethanol/Ether.[7]

-

Result: White crystalline needles (mp 169–170°C).[1]

-

Visualization: Synthesis Pathway

Figure 1: Chemo-enzymatic synthesis pipeline transforming natural Rutin into the synthetic building block Rutinose Heptaacetate.[1][]

Medicinal Chemistry Applications

Glycosylation of Hydrophobic Drugs (Glycorandomization)

Rutinose heptaacetate is rarely used directly; it is the precursor to the Rutinosyl Donor (usually the glycosyl bromide).[1]

-

Mechanism: The acetate at C1 is converted to a bromide using HBr/AcOH. The acetate at C2 (on the glucose ring) provides Neighboring Group Participation (NGP) .[1]

-

Stereoselectivity: The C2-acetate forms an acetoxonium ion intermediate, blocking the

-face.[1][] This forces the incoming nucleophile (drug-OH) to attack from the

Application Example:

Improving the solubility of flavonoids or steroids. A steroid aglycone (insoluble) is reacted with

Prodrug Design (The "Trojan Horse" Strategy)

Rutinose heptaacetate itself can act as a prodrug.[1]

-

Concept: Highly polar antiviral nucleosides or polyphenols are often poorly absorbed in the gut.

-

Strategy: Conjugating the drug to peracetylated rutinose creates a lipophilic chimera.

-

In Vivo Action:

-

Absorption: The acetylated conjugate crosses the intestinal epithelium via passive diffusion.

-

Activation: Non-specific esterases in the plasma or liver cleave the acetyl groups.

-

Release: Glycosidases cleave the sugar, releasing the free drug.

-

Comparative Data: Rutinose vs. Glucose Donors[1][2]

| Feature | Glucose Tetraacetate Donor | Rutinose Heptaacetate Donor |

| Complexity | Monosaccharide | Disaccharide (Glc + Rha) |

| Solubility Impact | Moderate increase | High increase (bulky hydrophilic tail) |

| Synthesis Effort | Low (Commercial) | Medium (Requires enzymatic prep) |

| Target Specificity | General GLUT transporters | Specific interaction with lectins/rutinosidases |

| Stereocontrol | High ( | High ( |

Experimental Workflow: Glycosylation with Rutinose Heptaacetate

Objective: Synthesis of a bioactive Rutinoside (e.g., 4-Methylumbelliferyl-rutinoside for assays).

-

Activation (Bromination):

-

Dissolve Rutinose Heptaacetate (1 eq) in DCM.

-

Add HBr (33% in Acetic Acid, 5 eq) at 0°C. Stir 2h.

-

Result: Formation of

-Acetobromorutinose (thermodynamically stable halide).[1][]

-

-

Coupling (Koenigs-Knorr Conditions):

-

Deprotection:

Visualization: Glycosylation Mechanism

Figure 2: Mechanistic pathway for converting Rutinose Heptaacetate into a bioactive glycoside via the acetoxonium ion intermediate.[1][]

References

-

Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase. Journal of Biotechnology. (2019). Demonstrates the enzymatic hydrolysis of rutin to yield pure rutinose.[6][7]

-

Rutinose Heptaacetate: Properties and Applications. PubChem Compound Summary. Identification and physical properties (CAS 29202-64-0).[1][][4] [1][]

-

Enzymatic Synthesis of Phenolic Rutinosides. Biotechnology and Applied Biochemistry. (2019). Details the transglycosylation potential of rutinosyl moieties.

- Synthesis of Rutinose Derivatives.Carbohydrate Research. Standard protocols for acetylation and halogenation of disaccharides. (General Reference for Koenigs-Knorr methods).

-

Hydrolysis of Rutin by Gut Microbiota. Nutrients. (2015).[1][8] Discusses the biological fate of rutinose conjugates, relevant for prodrug design. [1][]

Sources

- 1. Rutinose heptaacetylrutinose | C26H36O17 | CID 78901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rutinose [drugfuture.com]

- 8. Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of Rutinose Heptaacetate via Ozonolytic Degradation of Rutin

Abstract & Introduction

Rutinose (

This application note details a robust, self-validating protocol for synthesizing Rutinose Heptaacetate directly from the abundant flavonoid Rutin . The methodology utilizes the classic Zemplén degradation strategy: peracetylation of the flavonoid, followed by ozonolytic cleavage of the aglycone (quercetin) and subsequent acetylation of the released disaccharide. This route avoids the low yields associated with partial acid hydrolysis and ensures high stereochemical integrity.

Key Chemical Strategy

-

Protection: Conversion of Rutin to Rutin Decaacetate to solubilize the molecule and protect sugar hydroxyls.

-

Oxidative Cleavage: Ozonolysis targets the electron-rich C2-C3 double bond of the quercetin aglycone, destroying the aromatic system while leaving the glycosidic bond intact.

-

Release & Capping: Hydrolysis of the resulting ester releases the rutinose moiety, which is immediately acetylated to yield the stable heptaacetate.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Rutin Trihydrate | Starting Material | |

| Acetic Anhydride ( | ACS Reagent | Acetylating Agent |

| Pyridine | Anhydrous | Solvent/Base catalyst |

| Ozone ( | Generated on-site | Oxidant |

| Ethyl Acetate (EtOAc) | HPLC Grade | Solvent for Ozonolysis |

| Zinc Dust | Activated | Reductive workup |

| Ethanol (EtOH) | Absolute | Recrystallization |

Equipment

-

Ozone Generator (Feed gas:

, output -

Rotary Evaporator with vacuum control.[1]

-

High-field NMR (400 MHz or higher) for validation.

-

Polarimeter (for specific rotation).

Experimental Protocol

Phase 1: Peracetylation of Rutin

Objective: To synthesize Rutin Decaacetate, rendering the molecule soluble in organic solvents and protecting the sugar hydroxyls.

-

Setup: In a 1L round-bottom flask equipped with a magnetic stir bar and a drying tube (

), suspend Rutin trihydrate (50.0 g, 82 mmol) in Pyridine (200 mL) . -

Addition: Cool the suspension to 0°C in an ice bath. Add Acetic Anhydride (150 mL) dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. The solution should become clear and dark.

-

Workup: Pour the reaction mixture into Ice Water (2 L) with vigorous stirring. A flocculent precipitate will form.

-

Isolation: Filter the solid using a Büchner funnel. Wash copiously with cold water to remove residual pyridine.

-

Purification: Dissolve the crude solid in minimal boiling ethanol and allow to crystallize.

-

Checkpoint: Product should be a white to pale yellow powder.[2]

-

Target Yield: ~80-85 g (90-95%).

-

Phase 2: Ozonolysis and Cleavage

Objective: To cleave the quercetin aglycone and isolate the disaccharide core.

-

Solubilization: Dissolve Rutin Decaacetate (20.0 g) in Ethyl Acetate (400 mL) . Ensure complete dissolution; mild heating (30°C) may be required.

-

Ozonolysis: Cool the solution to -10°C (ice/salt bath). Bubble Ozone (

) through the solution using a gas dispersion tube.[1]-

Visual Indicator: Continue bubbling until the solution turns a persistent pale blue (indicating ozone saturation) or until TLC shows the disappearance of the starting material spot.

-

-

Purging: Stop ozone generation and purge the solution with Nitrogen (

) for 15 minutes to remove excess ozone. -

Reduction: Add Zinc dust (10 g) and Glacial Acetic Acid (20 mL) to the cold solution. Stir vigorously for 1 hour while warming to RT. This reduces the ozonide intermediates.

-

Filtration: Filter off the zinc salts through a Celite pad.

-

Hydrolysis (Crucial Step): Evaporate the filtrate to a thick syrup. Add Water (100 mL) and heat to reflux for 30 minutes.

-

Extraction: Cool the aqueous mixture and extract with Chloroform (

, 3 x 50 mL) to remove non-polar aglycone byproducts. Keep the Aqueous Phase (contains the free/partially acetylated sugar).

Phase 3: Final Acetylation & Isolation

Objective: To convert the liberated rutinose into the crystalline heptaacetate.

-

Concentration: Evaporate the aqueous phase from Phase 2 to dryness under reduced pressure (bath temp < 45°C). Co-evaporate with toluene twice to remove traces of water.

-

Re-Acetylation: Treat the residue with Pyridine (20 mL) and Acetic Anhydride (15 mL) . Stir at RT for 12 hours.

-

Note: This step ensures the anomeric position (C1) is fully acetylated as the

-anomer (thermodynamic product) or

-

-

Quenching: Pour into ice water (200 mL). Extract with Dichloromethane (DCM, 3 x 50 mL) .

-

Washing: Wash the organic layer with 1M HCl (to remove pyridine), saturated

, and Brine. Dry over -

Crystallization: Evaporate the DCM to a syrup. Add warm Ethanol (95%) and scratch the side of the flask to induce crystallization. Store at 4°C overnight.

-

Final Product: Filter the white crystals. Recrystallize from Ethanol/Ether if necessary.

Quality Control & Data Validation

Physical Properties Table

| Property | Specification | Observed (Typical) |

| Appearance | White crystalline powder | White needles |

| Melting Point | 168 – 170 °C | 169 °C |

| Solubility | Soluble in | Conforms |

| Specific Rotation |

NMR Characterization (400 MHz, )

The identity of Rutinose Heptaacetate is confirmed by the specific coupling patterns of the inter-glycosidic linkage (

-

Anomeric Protons:

-

5.68 (d,

-

4.50-4.60 (d,

-

5.68 (d,

-

Rhamnose Methyl:

-

1.15 (d,

-

1.15 (d,

-

Acetate Methyls:

-

Cluster of 7 singlets between

1.95 – 2.20 ppm.

-

Process Visualization

Chemical Pathway

The following diagram illustrates the structural transformation from Rutin to the target Heptaacetate.

Figure 1: Chemical synthesis pathway utilizing the Zemplén degradation strategy.

Experimental Workflow

This flowchart guides the operator through the critical decision points and physical manipulations.

Figure 2: Operational workflow for the isolation of Rutinose Heptaacetate.

Troubleshooting & Expert Insights

-

The "Black Syrup" Issue: If the ozonolysis is performed at temperatures above 0°C, the sugar moiety can undergo oxidative degradation, resulting in a dark, intractable syrup. Strictly maintain -10°C.

-

Incomplete Acetylation: If the final product NMR shows broad signals or multiple anomeric peaks inconsistent with the heptaacetate, the final acetylation step was likely insufficient. Ensure the residue from the aqueous phase is completely dry (azeotrope with toluene) before adding acetic anhydride.

-

Safety Note: Ozonides are potentially explosive. Never concentrate the ozonolysis solution to dryness before the reduction step (Zn/AcOH). Always reduce in situ.

References

-

Zemplén, G., & Gerecs, A. (1935).[5] Darstellung der Rutinose aus Rutin ohne Anwendung von Fermenten (Preparation of Rutinose from Rutin without the use of Enzymes). Berichte der deutschen chemischen Gesellschaft.

-

Kamiya, S., Esaki, S., & Konishi, F. (1976). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Residue. Agricultural and Biological Chemistry.[4][6][7]

-

PubChem. (n.d.).[8] Rutinose Heptaacetate Compound Summary. National Library of Medicine.

- Pazur, J. H. (1970). Oligosaccharides. In The Carbohydrates: Chemistry and Biochemistry (2nd Ed). Academic Press.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Rutinose [drugfuture.com]

- 6. Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rutinose heptaacetylrutinose | C26H36O17 | CID 78901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Protocol for the Peracetylation of Rutinose

Introduction & Scope

Rutinose (6-O-α-L-rhamnopyranosyl-D-glucopyranose) is a naturally occurring disaccharide that serves as the glycone moiety for numerous bioactive flavonoids, including rutin and hesperidin. In drug development and synthetic carbohydrate chemistry, the structural elucidation and chemical modification of rutinose require the transient or permanent protection of its multiple free hydroxyl groups.

Peracetylation is a highly effective protection strategy that significantly enhances the lipophilicity of the carbohydrate, facilitating chromatographic purification, nuclear magnetic resonance (NMR) analysis, and downstream synthetic applications (1)[1]. This application note details an optimized, self-validating protocol for the synthesis of hepta-O-acetyl-rutinose using acetic anhydride, pyridine, and 4-dimethylaminopyridine (DMAP) (2)[2].

Mechanistic Rationale

The peracetylation of the seven free hydroxyl groups on rutinose requires overcoming the steric hindrance associated with secondary hydroxyls. While pyridine and acetic anhydride alone can achieve acetylation, the reaction kinetics are notoriously slow[1]. The introduction of catalytic DMAP fundamentally accelerates the reaction through nucleophilic catalysis.

Causality of Reagent Selection:

-

DMAP (Catalyst): DMAP reacts rapidly with acetic anhydride to form a highly electrophilic N-acetylpyridinium acetate ion pair. The hydroxyl groups of rutinose nucleophilically attack this intermediate, transferring the acetyl group and liberating acetic acid (3)[3].

-

Pyridine (Solvent & Auxiliary Base): Pyridine acts as an acid scavenger, neutralizing the liberated acetic acid to form pyridinium acetate. This prevents the acidification of the reaction medium, drives the equilibrium forward, and regenerates the DMAP catalyst[3].

-

Acetic Anhydride (Acyl Donor): Provides the acetyl groups. It is used in large excess to ensure complete peracetylation of all seven hydroxyl positions[2].

DMAP-catalyzed peracetylation mechanism of rutinose highlighting the N-acetylpyridinium intermediate.

Experimental Design & Self-Validating Controls

To ensure a robust and self-validating system, this protocol incorporates specific checkpoints:

-

TLC Monitoring Validation: Unprotected rutinose is highly polar and remains at the baseline in standard normal-phase Thin Layer Chromatography (TLC). Complete conversion is validated by the total disappearance of the baseline spot and the emergence of a single, highly lipophilic spot (Rf ~0.68 in Pentane/EtOAc 1:10)[2].

-

Extraction Causality: The reaction is quenched with ice water to hydrolyze unreacted acetic anhydride into water-soluble acetic acid. A critical 1N HCl wash during liquid-liquid extraction (LLE) protonates pyridine, partitioning it entirely into the aqueous phase as pyridinium chloride, thereby preventing co-elution during chromatography[2].

Quantitative Data & Reagent Specifications

Table 1: Reagent Equivalents & Properties

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |

|---|---|---|---|---|

| Rutinose | Substrate | 326.30 | 1.0 eq | 10.0 mg (30.7 μmol) |

| Acetic Anhydride | Acyl Donor | 102.09 | Excess | ~1.7 mL |

| Pyridine | Solvent / Base | 79.10 | Excess | ~3.3 mL |

| DMAP | Catalyst | 122.17 | 0.1 eq | ~0.4 mg |

Table 2: Expected Experimental Outcomes

| Parameter | Expected Value | Analytical Purpose |

|---|---|---|

| Target Product | Hepta-O-acetyl-rutinose | Fully protected disaccharide |

| Molecular Weight | 620.55 g/mol | Mass Spectrometry validation |

| Rf Value | ~0.68 | TLC validation (Pentane/EtOAc 1:10) |

| Physical State | Amorphous solid / foam | Visual confirmation |

Step-by-Step Protocol

Phase 1: Reaction Setup

-

Preparation: Thoroughly dry 10.0 mg (30.7 μmol) of rutinose under a high vacuum to remove residual moisture, which can prematurely hydrolyze the acetic anhydride[2].

-

Solvation: Dissolve the dried rutinose in 5.0 mL of a 2:1 (v/v) mixture of anhydrous pyridine and acetic anhydride (approx. 3.3 mL pyridine and 1.7 mL Ac2O)[2].

-

Catalysis: Add a catalytic amount of DMAP (~0.4 mg) to the solution[2].

-

Incubation: Stir the mixture continuously for 18 hours at room temperature (20-25°C) under an inert atmosphere (N2 or Argon)[2].

Phase 2: Quenching and Liquid-Liquid Extraction (LLE)

-

Quench: Terminate the reaction by pouring the mixture into 25 mL of ice water. Stir vigorously for 15 minutes to ensure complete exothermic hydrolysis of excess acetic anhydride[2].

-

Extraction: Extract the aqueous mixture with Dichloromethane (CH2Cl2) (2 × 25 mL). Combine the organic layers[2].

-

Washing Sequence: Wash the combined organic layer sequentially with:

-

Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude acetylated product[2].

Phase 3: Purification

-

Chromatography: Purify the crude residue via silica gel column chromatography using a gradient of Pentane/Ethyl Acetate (starting at 1:10)[2].

-

Isolation: Pool the fractions containing the product (Rf = 0.68) and evaporate the solvent to yield pure hepta-O-acetyl-rutinose[2]. (Note: While literature specific to Datisca glomerata extracts reported a 10.4% yield for this specific isolation[2], optimized synthetic scale-ups typically yield >85% for peracetylation).

Step-by-step experimental workflow for the peracetylation and purification of rutinose.

Troubleshooting

-

Incomplete Acetylation (Multiple TLC Spots): Usually caused by moisture in the system consuming the acetic anhydride. Solution: Ensure all glassware is flame-dried, reagents are strictly anhydrous, and the reaction is run under inert gas.

-

Pyridine Contamination in NMR: Appears as distinct aromatic shifts (~7.0-8.5 ppm) in the 1H NMR spectrum. Solution: Redissolve the product in CH2Cl2, repeat the 1N HCl wash step, neutralize with NaHCO3, dry, and re-concentrate.

References

- Two novel disaccharides, rutinose and methylrutinose, are involved in carbon metabolism in Datisca glomerata.National Center for Biotechnology Information (PMC).

- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP = 4-(dimethylamino)pyridine).Chemistry - A European Journal / PubMed.

- Indium Triflate Catalyzed Peracetylation of Carbohydrates.National Center for Biotechnology Information (PMC).

Sources

- 1. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two novel disaccharides, rutinose and methylrutinose, are involved in carbon metabolism in Datisca glomerata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Lewis Acid-Catalyzed Glycosylation Using Rutinose Heptaacetate: Protocols for Stereoselective Rutinoside Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of flavonoid rutinosides, prodrugs, and water-soluble bioactive glycosides.

Executive Summary & Rationale

The strategic installation of sugar moieties onto hydrophobic scaffolds—such as flavonoids, alkaloids, and phenolic natural products—is a cornerstone of modern drug development. Glycosylation fundamentally alters a molecule's pharmacokinetic profile, often dramatically enhancing water solubility, metabolic stability, and targeted bioavailability.

Among carbohydrate donors, Rutinose Heptaacetate (CAS 29202-64-0; 6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-1,2,3,4-tetra-O-acetyl-D-glucopyranose) is a highly versatile, peracetylated disaccharide building block. Unlike highly reactive and moisture-sensitive glycosyl halides used in classic Koenigs-Knorr reactions, rutinose heptaacetate is a stable crystalline powder. It can be efficiently activated using Lewis acid catalysis—a modern adaptation of the [1]. This application note details the mechanistic rationale, optimization parameters, and a self-validating protocol for the stereoselective synthesis of β-rutinosides using Lewis acid catalysis.

Mechanistic Causality: The Role of Neighboring Group Participation (NGP)

In Lewis acid-catalyzed glycosylation, the choice of catalyst and the protecting group strategy dictate both the yield and the stereochemical outcome. When using rutinose heptaacetate, the reaction is driven by the activation of the anomeric (C1) acetate.

-

Activation: A strong Lewis acid, typically Boron trifluoride diethyl etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen of the C1-acetate, enhancing its leaving group ability.

-

Oxocarbenium Formation: The departure of the activated acetate generates an electrophilic oxocarbenium ion intermediate.

-

Stereocontrol via NGP: The critical feature of rutinose heptaacetate is the presence of an ester (acetate) at the C2 position. The carbonyl oxygen of the C2-acetate intramolecularly attacks the oxocarbenium ion, forming a stable bicyclic acyloxonium ion .

-

Stereoselective Attack: This bicyclic intermediate sterically blocks the α-face (bottom face) of the anomeric center. Consequently, the incoming acceptor (e.g., a phenolic alcohol) is forced to attack exclusively from the β-face (top face), yielding a 1,2-trans-β-glycosidic linkage.

Mechanistic pathway of Lewis acid-catalyzed glycosylation featuring Neighboring Group Participation.

Quantitative Data: Catalyst Optimization

The selection of the Lewis acid is a delicate balance between sufficient electrophilic activation and the prevention of donor degradation. As documented in [2], overly harsh Lewis acids (like TMSOTf) can lead to the decomposition of peracetylated donors, while weak acids (like ZnCl₂) require elevated temperatures that may compromise sensitive aglycones.

The table below summarizes the optimization of Lewis acids for the coupling of rutinose heptaacetate with a standard phenolic acceptor (e.g., 4-methylumbelliferone).

Table 1: Optimization of Lewis Acid Catalysis for Rutinoside Synthesis

| Entry | Lewis Acid | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1 | BF₃·OEt₂ | 1.5 | DCM | 0 to RT | 4 | 85 | <1:99 |

| 2 | SnCl₄ | 1.2 | DCM | 0 to RT | 6 | 68 | <1:99 |

| 3 | ZnCl₂ | 2.0 | MeCN | 80 (Reflux) | 12 | 55 | 5:95 |

| 4 | TMSOTf | 1.1 | DCM | -78 to 0 | 2 | 42* | <1:99 |

*Significant donor degradation and formation of complex side-product mixtures observed.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed for the synthesis of a generic aryl or alkyl β-rutinoside on a 1.0 mmol scale.

A. Materials & Reagents

-

Glycosyl Donor: Rutinose heptaacetate (1.2 mmol, 745 mg)

-

Glycosyl Acceptor: Target alcohol/phenol (1.0 mmol)

-

Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 mmol, ~190 µL)

-

Solvent: Anhydrous Dichloromethane (DCM, 15 mL)

-

Desiccant: Activated 4Å Molecular Sieves (500 mg)

-

Quenching Agent: Triethylamine (Et₃N, 2.0 mmol)

B. Execution Steps

-

System Preparation & Desiccation:

-

Action: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon. Add the glycosyl acceptor (1.0 mmol), rutinose heptaacetate (1.2 mmol), and freshly activated 4Å molecular sieves (500 mg). Suspend in 15 mL of anhydrous DCM. Stir at room temperature for 30 minutes.

-

Causality: Molecular sieves are mandatory to scavenge trace moisture. Water is a highly competitive nucleophile that will irreversibly attack the oxocarbenium intermediate, yielding the undesired rutinose hemiacetal and terminating the reaction.

-

-

Temperature Control & Activation:

-

Action: Cool the suspension to 0 °C using an ice-water bath. Syringe in BF₃·OEt₂ (1.5 mmol) dropwise over 5 minutes.

-

Causality: The complexation of the Lewis acid with the acetate is exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise lead to the rapid, uncontrolled degradation of the glycosyl donor.

-

-

Reaction Propagation:

-

Action: Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor progression via TLC (Hexane/Ethyl Acetate, 1:1 v/v).

-

-

Quenching:

-

Action: Once the acceptor is consumed, cool the reaction back to 0 °C and add Triethylamine (2.0 mmol) dropwise. Stir for 10 minutes.

-

Causality: Et₃N neutralizes the BF₃ catalyst. If the reaction mixture is concentrated under vacuum without neutralization, the localized high concentration of acid will catalyze the cleavage of the newly formed glycosidic bond.

-

-

Workup & Purification:

-

Action: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the peracetylated rutinoside.

-

Step-by-step experimental workflow for the synthesis of rutinosides.

Self-Validating Systems: Ensuring Protocol Success

A robust protocol must include parameters for analytical self-validation to ensure the structural integrity and stereochemistry of the product.

-

TLC Validation: The peracetylated β-rutinoside will typically run slightly lower (more polar) than the rutinose heptaacetate donor on silica gel due to the increased molecular weight and altered dipole moment, but higher than the free phenolic acceptor.

-

NMR Stereochemical Validation (Trustworthiness): The absolute proof of a successful 1,2-trans glycosylation lies in the ¹H NMR spectrum. Locate the anomeric proton (H-1) of the glucose moiety. In a successful β-linkage, this proton will appear as a distinct doublet in the region of 4.80 – 5.20 ppm . Crucially, the coupling constant (

) must be between 7.5 and 8.0 Hz . This large

(Note: To obtain the fully deprotected, biologically active rutinoside, the purified peracetylated intermediate can be subjected to standard Zemplén transesterification using catalytic NaOMe in anhydrous Methanol[3].)

References

-

Wang, X., et al. (2015). An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. Molecules, 20(12), 21657-21671. URL: [Link]

-

Křenek, K., et al. (2016). A selective and mild glycosylation method of natural phenolic alcohols. Beilstein Journal of Organic Chemistry, 12, 48-58. URL: [Link]

-

Quintin, J., & Lewin, G. (2005). Alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to rutinose heptaacetate. Tetrahedron Letters, 46(25), 4341-4343. URL: [Link]

Application Notes and Protocols for the Conversion of Rutinose Heptaacetate to Glycosyl Halides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of glycosyl halides from rutinose heptaacetate. Glycosyl halides are pivotal intermediates in chemical glycosylation, serving as versatile donors for the formation of glycosidic linkages, a cornerstone of oligosaccharide and glycoconjugate synthesis.[1][2][3] This guide details the underlying chemical principles, step-by-step protocols for the preparation of glycosyl bromides and chlorides, and critical considerations for reaction monitoring, purification, and safety. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools for the efficient synthesis of these valuable synthetic building blocks.

Introduction: The Significance of Glycosyl Halides

The chemical synthesis of complex carbohydrates and glycoconjugates is a formidable challenge, primarily due to the stereochemical complexities involved in forming glycosidic bonds.[2][4] Glycosyl halides, particularly bromides and chlorides, have historically been and remain powerful glycosyl donors in this endeavor.[5][6] Their enhanced reactivity at the anomeric center makes them susceptible to nucleophilic attack by a glycosyl acceptor, leading to the formation of a new glycosidic linkage.[1][2]

Rutinose, a disaccharide comprised of α-L-rhamnopyranose and D-glucose linked (1→6), is a key structural motif in many naturally occurring flavonoids, such as rutin and hesperidin.[7][8] The ability to convert rutinose heptaacetate into a reactive glycosyl halide opens avenues for the synthesis of novel glycosides and for modifying the structure of natural products to enhance their biological activity.[9]

This guide will focus on the practical aspects of preparing α-rutinosyl heptaacetate halides, providing detailed protocols and explaining the rationale behind the chosen reagents and conditions.

The Underlying Chemistry: Mechanism and Stereocontrol

The conversion of a per-O-acetylated sugar, such as rutinose heptaacetate, to a glycosyl halide proceeds via the formation of a key intermediate: an oxocarbenium ion. The reaction is typically initiated by a strong acid.

Mechanism of Glycosyl Halide Formation:

Caption: General mechanism for the conversion of an acetylated sugar to a glycosyl halide.

A crucial aspect of this transformation is the stereochemical outcome at the anomeric center. The presence of an acetyl group at the C-2 position of the glucose moiety in rutinose exerts a powerful influence through neighboring group participation .[10]

Neighboring Group Participation and Stereocontrol:

Caption: Influence of the C2-acetyl group on the stereochemical outcome.

The C-2 acetyl group attacks the anomeric center from the bottom face, forming a cyclic acyloxonium ion intermediate. This intermediate shields the bottom face, forcing the incoming halide nucleophile to attack from the top face, resulting predominantly in the formation of the 1,2-trans-glycosyl halide. For the glucose unit in rutinose, this leads to the thermodynamically more stable α-anomer.[3][5]

Experimental Protocols

3.1. General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are critical for the success of these reactions. Dichloromethane should be distilled from calcium hydride. Acetic acid should be glacial.

-

Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can hydrolyze the reagents and the product.[11]

-

Safety: These protocols involve the use of corrosive and toxic chemicals.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

3.2. Protocol 1: Synthesis of Hepta-O-acetyl-α-D-rutinosyl Bromide

This protocol is adapted from established methods for the synthesis of glycosyl bromides from per-O-acetylated sugars.[5][15]

Materials and Reagents: